(3'-Methoxy-biphenyl-2-yl)-acetic acid
Overview
Description
(3’-Methoxy-biphenyl-2-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The acetic acid moiety is attached to the second position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methoxy-biphenyl-2-yl)-acetic acid can be achieved through several synthetic routes. One common method involves the use of phenolic ketone and bromoaromatics through the Barbier-Grignard reaction. This reaction does not require non-aqueous processing and can be performed in the air, breaking the traditional requirement of isolating oxygen from water . The reaction yield is high and can reach up to 92%.
Industrial Production Methods
Industrial production of (3’-Methoxy-biphenyl-2-yl)-acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3’-Methoxy-biphenyl-2-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and other nucleophiles are used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3’-Methoxy-biphenyl-2-yl)-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3’-Methoxy-biphenyl-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the biphenyl structure play crucial roles in its reactivity and interaction with biological molecules. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-yl-acetic acid: Lacks the methoxy group, which may result in different chemical and biological properties.
(4’-Methoxy-biphenyl-2-yl)-acetic acid: The methoxy group is positioned differently, which can affect its reactivity and interactions.
(3’-Hydroxy-biphenyl-2-yl)-acetic acid: The methoxy group is replaced with a hydroxy group, leading to different chemical behavior.
Uniqueness
(3’-Methoxy-biphenyl-2-yl)-acetic acid is unique due to the presence of the methoxy group at the 3’ position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other biphenyl derivatives and can result in unique properties and applications.
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFLKFVOJFTSQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374840 | |
Record name | 2-Biphenyl-(3'-methoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108478-56-4 | |
Record name | 2-Biphenyl-(3'-methoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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